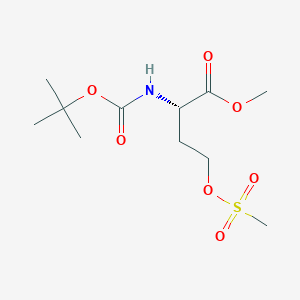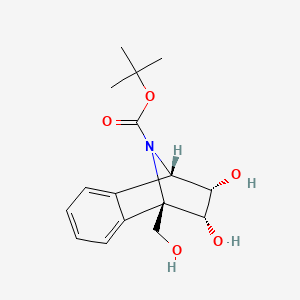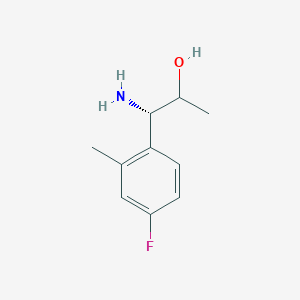
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the 1-position. It features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative, such as 4-fluoro-2-methylbenzene.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing crystallization and distillation techniques to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the enantiomeric purity and overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors due to its chiral nature.
Pathways Involved: It may participate in metabolic pathways involving amino and hydroxyl group transformations.
Comparison with Similar Compounds
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: can be compared with other similar compounds such as:
(1R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: The enantiomer with opposite stereochemistry.
1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: The racemic mixture containing both (1S) and (1R) enantiomers.
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: A similar compound with a chlorine substituent instead of fluorine.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
SPOJJXMJIBJMRN-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H](C(C)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


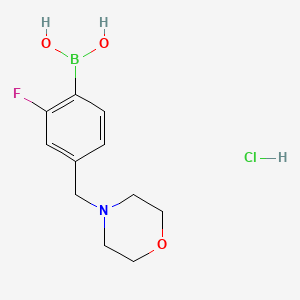
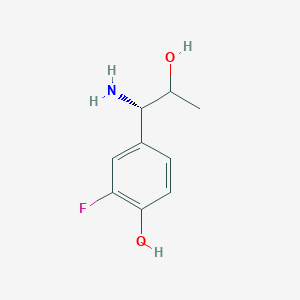
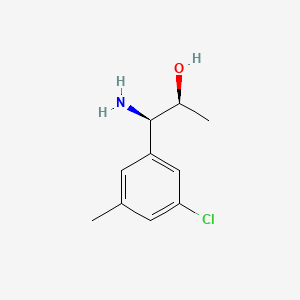
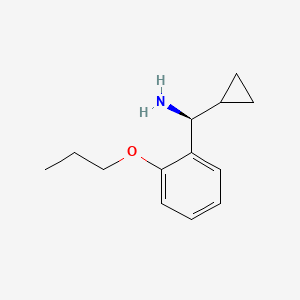
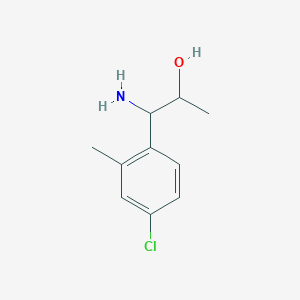
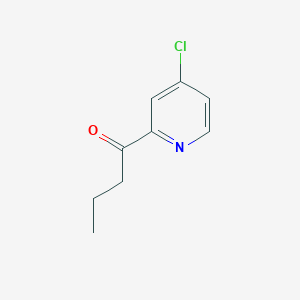

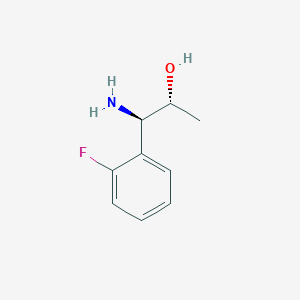
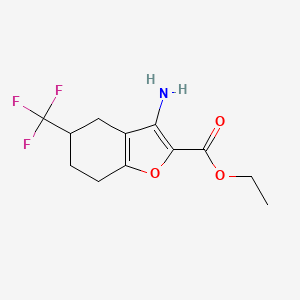
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)
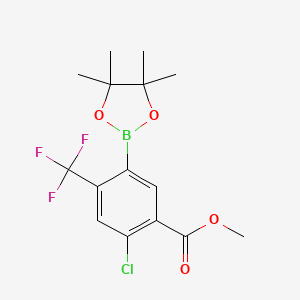
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
